molecular formula C19H21N3O4S3 B2660465 (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049830-58-1

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2660465
CAS RN: 1049830-58-1
M. Wt: 451.57
InChI Key: LOJFCYRCENZNOW-VXPUYCOJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of different functional groups would result in characteristic peaks in these spectra .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might undergo demethylation under certain conditions, and the sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present and the overall structure of the molecule .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, also known as N-[(2Z)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide.

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various biological targets, inhibiting the growth of cancer cells. Research has indicated that derivatives of benzothiazole, similar to this compound, can induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation. It achieves this by inhibiting the production of pro-inflammatory cytokines and enzymes, making it a promising candidate for treating inflammatory diseases .

Drug Delivery Systems

The compound’s unique structure makes it suitable for use in drug delivery systems. It can be used to design novel drug carriers that improve the bioavailability and targeted delivery of therapeutic agents.

These applications highlight the versatility and potential of (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide in various fields of scientific research.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of a benzo[d]thiazole ring, which is found in many biologically active compounds, it’s possible that this compound could have potential biological activity .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include exploring its biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S3/c1-21-17-14(26-2)8-5-9-15(17)28-19(21)20-18(23)13-7-3-4-11-22(13)29(24,25)16-10-6-12-27-16/h5-6,8-10,12-13H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFCYRCENZNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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